molecular formula C6H14Cl2N2 B6196164 4,5-dimethyl-1,2,3,6-tetrahydropyridazine dihydrochloride CAS No. 2680540-47-8

4,5-dimethyl-1,2,3,6-tetrahydropyridazine dihydrochloride

Cat. No.: B6196164
CAS No.: 2680540-47-8
M. Wt: 185.1
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Description

4,5-dimethyl-1,2,3,6-tetrahydropyridazine dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2 It is a derivative of tetrahydropyridazine, characterized by the presence of two methyl groups at the 4 and 5 positions of the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-1,2,3,6-tetrahydropyridazine dihydrochloride typically involves the reduction of pyridazine derivatives. One common method is the partial reduction of pyridinium salts using borohydride reagents. For instance, the treatment of N-methylpyridinium with borohydride reagents can yield 1-methyl-1,2,3,6-tetrahydropyridine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reduction techniques, followed by purification processes such as recrystallization to obtain the dihydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl-1,2,3,6-tetrahydropyridazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridazine derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The methyl groups at the 4 and 5 positions can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic reagents such as alkyl halides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridazine derivatives, while reduction can produce fully saturated tetrahydropyridazine compounds.

Scientific Research Applications

4,5-dimethyl-1,2,3,6-tetrahydropyridazine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-dimethyl-1,2,3,6-tetrahydropyridazine dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-dimethyl-1,2,3,6-tetrahydropyridazine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups at the 4 and 5 positions make it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.

Properties

CAS No.

2680540-47-8

Molecular Formula

C6H14Cl2N2

Molecular Weight

185.1

Purity

95

Origin of Product

United States

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